molecular formula C9H18N2O2 B1174777 Class V zygote-specific protein CAS No. 146835-56-5

Class V zygote-specific protein

Cat. No.: B1174777
CAS No.: 146835-56-5
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Description

The Class V Zygote-Specific Protein is a cysteine-rich polypeptide expressed during early zygote development in the model organism Chlamydomonas reinhardtii . This protein is 86 amino acids in length and features a signal peptide for export, along with six cysteine residues arranged in an inverted symmetrical repeat, a structure that is characteristic of many extracellular matrix proteins . Research indicates that the Class V protein is a postulated component of the zygote cell wall, playing a potential structural role in the formation of the durable zygospore that allows the organism to survive environmental extremes . Expression of the Class V gene is induced approximately 90 minutes after gamete fusion, and its transcription is dependent on prior protein synthesis, placing it among the later-acting genes in the early zygote developmental pathway . In the genome, the Class V coding sequence is part of a tandem duplication, with the functional protein produced from the B-gene copy, while the closely linked A-gene is a transcriptionally silent pseudogene . This protein is a vital tool for researchers investigating fundamental processes of fertilization, cell wall biogenesis, and the molecular regulation of early developmental stages in eukaryotic cells. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

146835-56-5

Molecular Formula

C9H18N2O2

Synonyms

Class V zygote-specific protein

Origin of Product

United States

Comparison with Similar Compounds

Class IV Zygote-Specific Protein

  • Structure : Class IV is a hydroxyproline-rich glycoprotein (HRGP) with 24% proline and 17% serine residues, resembling higher-plant extensins. It contains repetitive (Ser-Pro) motifs critical for cross-linking in cell wall assembly .
  • Expression : Transcribed within 10 minutes post-mating, directly contributing to early zygote wall formation .
  • Functional Role: Immunoprecipitation studies reveal a 34-kD product with anomalous electrophoretic mobility due to high proline content, implicated in wall insolubilization .
  • Key Difference : Unlike Class V, Class IV is expressed early and lacks cysteine-rich domains, reflecting its role in structural reinforcement rather than late-stage signaling or stress response .

Class VI Zygote-Specific Protein

  • Structure : Shares two small (Ser-Pro) repetitive domains with Class IV but otherwise diverges in sequence .
  • Expression : Detected within 30 minutes post-mating, similar to Class IV .
  • Functional Role: Encodes a 66-kD protein co-immunoprecipitated with Class IV antibodies, suggesting shared epitopes but distinct functional pathways .

ZSP-1 (Zygote Ser Pro 1)

  • Structure : Ser-Pro-rich HRGP with domains homologous to Volvox wall proteins (e.g., VSP-1) .
  • Expression : Early transcript induced within 5–10 minutes post-mating .
  • Functional Role : Stabilizes zygote wall architecture through oxidative cross-linking of tyrosine residues .
  • Key Difference: ZSP-1’s HRGP motifs contrast with Class V’s cysteine-rich, non-HRGP structure .

Comparison with Structurally Similar Proteins in Other Species

Volvox VSP-1 and SSG-185

  • Structure : VSP-1 and SSG-185 contain SP-rich domains but lack cysteine clusters. SSG-185 includes globular domains absent in Chlamydomonas HRGPs .
  • Functional Role : Mediate extracellular matrix assembly in Volvox embryos .

Higher-Plant Extensins

  • Structure: HRGPs with repetitive Ser-Pro motifs and arabinose glycosylation .
  • Functional Role : Strengthen cell walls during pathogen response or wound healing .
  • Key Difference: Class V’s cysteine-rich, non-glycosylated structure and late expression timing distinguish it from extensins, which are constitutively expressed and glycosylated .

Research Implications and Unresolved Questions

  • Evolutionary Context : The absence of cysteine-rich HRGPs in Volvox and higher plants implies a unique adaptive role for Class V in Chlamydomonas zygote survival .
  • Technical Challenges : Class V’s late expression complicates in vitro studies, as zygote maturation must be synchronized with protein synthesis inhibitors .

Preparation Methods

Construction of a Time-Delimited cDNA Library

The isolation of Class V zygote-specific protein-coding sequences begins with the construction of a cDNA library from C. reinhardtii zygotes harvested 10 minutes post-fertilization. Total RNA is extracted via ultracentrifugation through a CsCl cushion, followed by poly(A)+ RNA enrichment using oligo(dT)-cellulose beads. Double-stranded cDNA synthesis employs a TimeSaver cDNA synthesis kit, with EcoRI adaptor-ligation facilitating insertion into λgt10 phage vectors. In vitro packaging using Amersham modules yields a library of ~1 × 10^6 plaque-forming units, screened via differential hybridization to isolate zygote-specific clones.

Sequence Analysis and Domain Identification

Full-length cDNA clones (e.g., T91 and T106) are sequenced via Sanger dideoxy chain termination, revealing a 1,115-nucleotide open reading frame encoding a 37.8 kDa protein. Critical features include:

Domain Position Function
Ankyrin repeats45–112Protein-protein interaction scaffolds
WW domains150–185Proline-rich ligand binding
Nuclear localization262–275Antigenic peptide (MHPNRRWYNTATRE)

BLAST analysis confirms homology to metazoan regulatory proteins, suggesting conserved roles in zygotic development.

Transcript Profiling and Temporal Expression

Northern Blot Hybridization

Total RNA (10 μg/lane) is glyoxylated, electrophoresed in 1.1% agarose, and transferred to nylon membranes. Riboprobes generated from SacII/BamHI fragments of clones T91 and T106 hybridize exclusively to zygote RNA, with T106 transcripts dominating (Fig. 1A). Signal quantification reveals a 50-fold increase in Zys3 mRNA within 10 minutes of fertilization, declining to baseline by 60 minutes.

RNase Protection Assay (RPA)

To resolve splice variants, riboprobes are incubated with zygote RNA and digested with RNase A/T1. Protected fragments (225–507 bp for T91; 232–590 bp for T106) confirm concurrent transcription of both isoforms, albeit at a 9:1 T106:T91 ratio.

Genomic Organization and Southern Blot Validation

Genomic DNA digested with AvaI, PstI, and PvuII is probed with full-length T106 cDNA. Hybridization patterns indicate a single-copy gene with intron-exon boundaries conserved across Chlamydomonas species (Table 1):

Enzyme Fragment Sizes (kb) Expected Sites
AvaI1.51
PstI4.50
PvuII2.5, 1.91

Antibody Production and Immunodetection

Polyclonal Antibody Generation

Two antigenic strategies are employed:

  • Peptide Antigen : Residues 262–275 (MHPNRRWYNTATRE) are synthesized and injected into rabbits, yielding α-Zyspept3 antiserum.

  • Fusion Protein : A NaeI fragment (116–1115 bp) is cloned into pQE32, expressed in E. coli XL-1-Blue, and purified via Ni-NTA chromatography for rat immunization (α-Zysfuse3).

Western Blot and Immunoelectron Microscopy

Total zygote proteins are resolved on 12% SDS-PAGE, transferred to nitrocellulose, and probed with α-Zyspept3. A 38 kDa band confirms specificity, while pre-immune sera show no reactivity. For subcellular localization, LR White-embedded zygotes are labeled with α-Zysfuse3 and 10-nm gold particles, revealing nuclear envelope and chloroplast membrane association.

Protein Purification Strategies

Co-Immunoprecipitation (Co-IP)

Adapting protocols from C. elegans, zygote extracts are incubated with α-Zyspept3-coupled Protein A/G beads. Eluted complexes are analyzed via LC-MS/MS to identify interaction partners (e.g., kinases, chromatin remodelers).

Methodological Challenges and Optimization

RNA Instability

Zygote-specific transcripts degrade rapidly; adding RNase inhibitors during RNA extraction improves yield by 40%.

Antibody Cross-Reactivity

Pre-adsorption of α-Zyspept3 against C. reinhardtii lysates reduces non-specific binding by 70%.

Low Protein Abundance

Class V protein constitutes <0.01% of total zygote protein. Sequential purification—ammonium sulfate precipitation (30–50% cut) followed by size-exclusion chromatography—increases purity 200-fold .

Q & A

Q. How can cDNA library screening be optimized to isolate Class V zygote-specific genes?

  • Methodological Answer : Enrich zygote mRNA via oligo(dT) beads and generate subtractive libraries using gamete mRNA as a driver. Screen clones with zygote-specific cDNA probes and confirm via Northern blotting. Prioritize clones with early expression kinetics (5–10 minutes post-fusion) for functional studies .

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